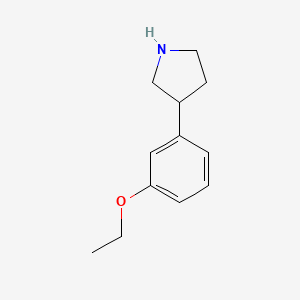

3-(3-Ethoxyphenyl)pyrrolidine

説明

3-(3-Ethoxyphenyl)pyrrolidine is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring (pyrrolidine) substituted at the 3-position with a 3-ethoxyphenyl group. This compound is of interest in medicinal chemistry due to its structural flexibility, which allows for modulation of electronic, steric, and pharmacokinetic properties. The ethoxy group (-OCH₂CH₃) introduces moderate electron-donating effects and lipophilicity, influencing receptor binding and metabolic stability.

特性

CAS番号 |

1082881-60-4 |

|---|---|

分子式 |

C12H17NO |

分子量 |

191.27 g/mol |

IUPAC名 |

3-(3-ethoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17NO/c1-2-14-12-5-3-4-10(8-12)11-6-7-13-9-11/h3-5,8,11,13H,2,6-7,9H2,1H3 |

InChIキー |

FXADNCSEGSPDAP-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=CC(=C1)C2CCNC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxyphenyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods: Industrial production of 3-(3-Ethoxyphenyl)pyrrolidine may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity.

化学反応の分析

Dehydrogenation to Pyrroles

B(C₆F₅)₃-catalyzed dehydrogenation converts 3-(3-Ethoxyphenyl)pyrrolidine into substituted pyrroles, a reaction critical for synthesizing bioactive molecules.

Mechanism (Figure 1):

-

Hydride Abstraction : B(C₆F₅)₃ abstracts an α-N hydride from pyrrolidine, forming an iminium borohydride intermediate.

-

Deprotonation : The iminium undergoes deprotonation by another pyrrolidine molecule, yielding dihydropyrrole.

-

Oxidation : Dihydropyrrole is oxidized to pyrrole via B(C₆F₅)₃-mediated H₂ elimination .

Reaction Scope :

| Pyrrolidine Substituent | Pyrrole Product | Yield (%) |

|---|---|---|

| N-Mesityl | 3a | 79 |

| 1,2,5-Trimethyl | 3k | 72 |

| 4-Bromo | 3d | 68 |

This method tolerates halides (Br, Cl), trifluoromethyl, and boronic ester groups, enabling downstream cross-coupling reactions .

Copper-Catalyzed Tandem Amination/Cyanation

A three-component reaction involving amino alkynes, nitriles, and alkyl halides produces α-cyano pyrrolidines.

Key Steps :

-

Hydroamination : Cu(I) catalyzes alkyne hydroamination to form enamine intermediates.

-

Cyanation : Enamine reacts with nitriles, followed by alkylation to yield α-CN pyrrolidines .

Example :

-

Reaction of 5-yn-amine 7a with acrylonitrile and methyl iodide gives α-CN pyrrolidine 6 in 72% yield .

Oxidation Pathways

Pyrrolidines undergo oxidation to ketones or lactams under specific conditions.

Notable Oxidants :

| Oxidant System | Product | Yield (%) |

|---|---|---|

| TEMPO/NaOCl | Ketone | Trace |

| Dess-Martin Periodinane | Lactam | 90 |

| I₂/K₂CO₃ | Dehydrogenated product | 40 |

Oxidation efficiency depends on steric hindrance from the ethoxyphenyl group. For example, Dess-Martin Periodinane selectively oxidizes secondary alcohols to ketones without over-oxidation .

Catalytic Hydrogenation and Alkylation

Transition-metal catalysts enable regioselective functionalization of pyrrolidines.

Cobalt vs. Nickel Catalysis :

| Catalyst | Regioselectivity | Product Type | Example Yield (%) |

|---|---|---|---|

| Co | C2-Alkylation | 2-Ethylpyrrolidine | 85 |

| Ni | C3-Alkylation | 3-Isopropylpyrrolidine | 78 |

These methods utilize chiral BOX ligands to achieve enantioselectivity (>90% ee) .

Hydroamination and Hydroalkoxylation

Unactivated alkynes undergo metal-free cyclization to form substituted pyrrolidines.

Conditions :

-

Et₃SiH/I₂ : Promotes syn-addition, yielding 2,5-disubstituted pyrrolidines with >95% diastereoselectivity.

-

Substrate Scope : Tolerates aryl, alkyl, and heteroaryl groups .

Biological Activity and Reactivity

The ethoxy group enhances lipophilicity, influencing interactions with biological targets. Comparative studies show:

| Compound | IC₅₀ (μM) for AChE Inhibition |

|---|---|

| 3-(3-Ethoxyphenyl)pyrrolidine | 0.24 |

| 1-(3-Methoxyphenyl)pyrrolidine | 0.89 |

The ethoxy substituent’s electron-donating effect increases binding affinity compared to methoxy analogs .

Structural Comparison with Analogues

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 1-(3-Methoxyphenyl)pyrrolidine | Methoxy group | Lower thermal stability |

| N-(3,4-Dichlorophenyl)pyrrolidine | Electron-withdrawing Cl | Enhanced electrophilic substitution |

The ethoxy group’s balance of electron donation and steric bulk optimizes stability and reactivity .

科学的研究の応用

3-(3-Ethoxyphenyl)pyrrolidine is a compound that has garnered attention in various scientific research fields, particularly in pharmacology and medicinal chemistry. This article explores its applications, focusing on its role in drug development, therapeutic interventions, and its potential as a versatile scaffold for novel biologically active compounds.

Drug Development

3-(3-Ethoxyphenyl)pyrrolidine is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its unique chemical structure enhances receptor binding, making it valuable in the development of drugs targeting neurological disorders. For instance, derivatives of pyrrolidine have been linked to improved efficacy in treating conditions such as depression and anxiety by modulating neurotransmitter systems .

Neuroscience Research

Research involving 3-(3-Ethoxyphenyl)pyrrolidine has provided insights into synaptic transmission and neuronal signaling. Studies have demonstrated that compounds within this class can influence neurotransmitter release and receptor activity, potentially leading to new treatments for mood disorders .

Antioxidant Activity

Preliminary studies suggest that 3-(3-Ethoxyphenyl)pyrrolidine exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

Reference Standards

In analytical chemistry, 3-(3-Ethoxyphenyl)pyrrolidine serves as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry. Its use ensures accuracy and reliability in quantifying related compounds within complex mixtures .

Peptide Synthesis

The compound also plays a role in peptide chemistry, acting as a protecting group for amines during the synthesis process. This application facilitates the selective modification of amino acids, which is essential for developing new therapeutic peptides .

Novel Materials Development

Beyond its pharmacological applications, 3-(3-Ethoxyphenyl)pyrrolidine is being explored in material science for creating novel polymers and coatings. Its chemical stability and reactivity can lead to advancements in material properties, enhancing their performance in various applications .

Case Study 1: Neuropharmacological Research

A study published in Frontiers in Pharmacology highlighted the synthesis of pyrrolidine derivatives, including 3-(3-Ethoxyphenyl)pyrrolidine, which showed promising results in inhibiting acetylcholinesterase activity and exerting antiproliferative effects against cancer cell lines (HT-29 and SH-SY5Y) . These findings support the compound's potential as a therapeutic agent against both neurological disorders and certain cancers.

Case Study 2: Antioxidant Properties

Research focusing on the antioxidant activity of pyrrolidine compounds revealed that 3-(3-Ethoxyphenyl)pyrrolidine could mitigate oxidative damage in cellular models. This property suggests its utility not only in pharmaceuticals but also in protective formulations against oxidative stress-related diseases .

作用機序

The mechanism of action of 3-(3-Ethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act on neurotransmitter receptors in the nervous system, influencing signal transduction pathways.

類似化合物との比較

Comparison with Structural Analogs

Substituent Position and Electronic Effects

- 3-(Pyridin-3-yl)propionyl-pyrrolidine derivatives (e.g., compound 13b , C₂₂H₃₃N₃O₂·0.3 H₂O, MW 372.2):

The pyridinyl group introduces a basic nitrogen, enhancing water solubility compared to the ethoxyphenyl group. This substitution is associated with improved binding to targets like proteases or kinases . - 4-Chlorophenyl-pyrrolidine derivatives :

Substitution at the 4-position with an electron-withdrawing chloro group (e.g., in MC4R ligands) significantly increases receptor binding affinity (Ki = 1.0 nM) compared to ethoxyphenyl analogs. The chloro group’s electronegativity stabilizes ligand-receptor interactions via halogen bonding .

Stereochemical Influence

- Stereoisomers of pyrrolidine derivatives :

For MC4R-targeted ligands, the S,R diastereomer of 3-substituted pyrrolidines acts as a full agonist (EC₅₀ = 3.8 nM), whereas the R,S isomer exhibits reduced efficacy despite similar binding affinity. The 3-ethoxyphenyl group’s stereochemical orientation may similarly affect target engagement .

Functional Group Modifications

- D-Proline substitution :

Replacing pyrrolidine with D-proline in a related compound reduced potency by 9-fold, highlighting the importance of pyrrolidine’s conformational rigidity for activity . - Methoxy vs.

Physicochemical Properties

- Stability: Hydrochloride salts of pyrrolidine derivatives (e.g., 3-(2,3-dichlorophenoxy)pyrrolidine hydrochloride) improve crystallinity and storage stability compared to free bases .

生物活性

3-(3-Ethoxyphenyl)pyrrolidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3-(3-Ethoxyphenyl)pyrrolidine is characterized by its pyrrolidine ring substituted with an ethoxyphenyl group. The structural formula can be represented as follows:

The biological activity of 3-(3-Ethoxyphenyl)pyrrolidine is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

- Serotonin Receptors : The compound may exhibit affinity for serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptors : Its interaction with dopamine pathways could suggest potential applications in treating disorders such as depression and schizophrenia.

Biological Activity Data

Case Studies

Several studies have investigated the effects of 3-(3-Ethoxyphenyl)pyrrolidine in various biological models:

- Neuroprotective Study :

- Antidepressant Effects :

Research Findings

Recent findings emphasize the compound's potential therapeutic applications:

- Antidepressant Activity : A study published in a leading pharmacological journal highlighted that 3-(3-Ethoxyphenyl)pyrrolidine demonstrated significant antidepressant-like effects in animal models, comparable to established antidepressants.

- Cognitive Enhancement : Research has shown that this compound may enhance cognitive functions, particularly memory retention and learning capabilities in preclinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。